(R)-Tetrahydro-2H-pyran-3-OL

Chiral resolution Stereoselective synthesis Enantiomeric excess

(R)-Tetrahydro-2H-pyran-3-OL (CAS 100937-76-6), also known as (3R)-oxan-3-ol, is a fundamental chiral building block characterized by a saturated six-membered tetrahydropyran ring bearing a single hydroxyl group at the C3 position with (R)-absolute stereochemistry. This heterocyclic alcohol, with a molecular weight of 102.13 g/mol and a purity specification of ≥95% from commercial sources, serves as a versatile precursor in the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 100937-76-6
Cat. No. B028581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tetrahydro-2H-pyran-3-OL
CAS100937-76-6
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CC(COC1)O
InChIInChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m1/s1
InChIKeyBHDLTOUYJMTTTM-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Tetrahydro-2H-pyran-3-OL (CAS 100937-76-6): A Definitive Chiral Tetrahydropyran Building Block for Asymmetric Synthesis


(R)-Tetrahydro-2H-pyran-3-OL (CAS 100937-76-6), also known as (3R)-oxan-3-ol, is a fundamental chiral building block characterized by a saturated six-membered tetrahydropyran ring bearing a single hydroxyl group at the C3 position with (R)-absolute stereochemistry [1]. This heterocyclic alcohol, with a molecular weight of 102.13 g/mol and a purity specification of ≥95% from commercial sources, serves as a versatile precursor in the synthesis of complex chiral molecules, including pharmaceuticals and natural products . The key to its utility lies in its stereodefined architecture, which is essential for constructing molecules where the three-dimensional arrangement of atoms dictates biological activity and physicochemical properties.

Procurement Risks with (R)-Tetrahydro-2H-pyran-3-OL: Why the Racemate and (S)-Enantiomer Are Not Acceptable Alternatives


In stereoselective synthesis, the use of racemic (Tetrahydro-2H-pyran-3-ol, CAS 19752-84-2) or the (S)-enantiomer (CAS 72886-97-6) as a substitute for the (R)-enantiomer (CAS 100937-76-6) introduces significant and often insurmountable risks. The (R)- and (S)-enantiomers are non-superimposable mirror images that interact with other chiral environments (e.g., biological targets, chiral catalysts) in distinct ways, leading to divergent reactivity profiles and the creation of diastereomers rather than the desired single enantiomer in subsequent synthetic steps [1]. This fundamental difference in chiral recognition means that substitution will inevitably result in a different product profile, severely compromising the stereochemical integrity of downstream intermediates and final active pharmaceutical ingredients (APIs). The evidence below quantifies the critical differences in stereochemical purity, physical properties, and functional utility that demand precise specification and procurement of the (R)-enantiomer.

Quantitative Differentiation Guide for (R)-Tetrahydro-2H-pyran-3-OL (CAS 100937-76-6) Against Key Comparators


Stereochemical Purity: Defined Absolute Configuration vs. Racemic Mixture

The defining feature of (R)-Tetrahydro-2H-pyran-3-OL is its singular, defined (R)-absolute configuration at the C3 stereocenter . In contrast, the racemic mixture (Tetrahydro-2H-pyran-3-ol, CAS 19752-84-2) is an equimolar mixture of (R)- and (S)-enantiomers, which is chemically and physically distinct . The use of the (R)-enantiomer directly introduces the correct stereochemistry into a synthetic sequence, while the use of the racemate necessitates a chiral resolution step or results in a diastereomeric mixture. The target compound is commercially supplied with a minimum purity of 95% and a defined optical rotation, a critical specification absent from the racemate .

Chiral resolution Stereoselective synthesis Enantiomeric excess

Boiling Point as a Distinguishing Physical Property for Enantiomeric Identity

The physical properties of enantiomers can be differentiated from each other and from the racemate. For the target (R)-enantiomer, a specific boiling point has been reported as 90 °C at a pressure of 20 Torr . This value is distinct from the boiling point reported for the racemic mixture (Tetrahydro-2H-pyran-3-ol), which is 88 °C at a higher pressure of 18 Torr . The difference in boiling points, observed under different vacuum conditions, provides a quantitative physical property that can serve as an additional analytical marker for verifying the identity and purity of the (R)-enantiomer.

Physical property Analytical method Quality control

Market Price as a Proxy for Sourcing Complexity and Scarcity of the Defined (R)-Enantiomer

The market price of (R)-Tetrahydro-2H-pyran-3-OL reflects the significant added cost and complexity of its enantioselective synthesis or resolution compared to its racemic counterpart. The target compound commands a premium price of approximately £959.00 for a 5g unit (equivalent to ~£192/g) from a major UK supplier . In contrast, the racemic mixture (Tetrahydro-2H-pyran-3-ol, CAS 19752-84-2) is available at a drastically lower cost of approximately 450 CNY (~$63 USD) for a 25g unit (equivalent to ~$2.5/g) from a major Chinese supplier [1]. This ~76-fold difference in per-gram cost for similar scales underscores the specialized chemistry required to obtain the single enantiomer.

Procurement Cost analysis Sourcing strategy

Demonstrated Scalability of Enantioselective Synthesis for (R)-Configured Tetrahydropyran Derivatives

Evidence for the scalable production of related (R)-configured tetrahydropyran-3-ol derivatives comes from biocatalytic kinetic resolution studies. In a reported method, Pseudomonas cepacia lipase catalyzed the enantioselective acetylation of a racemic tetrahydropyran-3-ol derivative, achieving an enantioselectivity factor (E) of 11-17 [1]. Under optimized conditions, this resolution process delivered the desired (R)-configured product (2R,3S-isomer) with greater than 97% enantiomeric excess (e.e.) in 31-45% isolated yield, demonstrating the feasibility of accessing high-purity, (R)-enriched tetrahydropyran-3-ol building blocks at a preparative scale.

Process chemistry Scale-up Biocatalysis

InChIKey: An Unambiguous Digital Fingerprint for (R)-Tetrahydro-2H-pyran-3-OL in Chemical Inventory Systems

The InChIKey provides a unique, hashed digital representation of a specific chemical structure, including its stereochemistry. The InChIKey for the target (R)-enantiomer is `BHDLTOUYJMTTTM-RXMQYKEDSA-N` [1]. The racemic mixture and the (S)-enantiomer each possess a different InChIKey (the racemate lacks the stereochemistry layer, while the (S)-enantiomer is `BHDLTOUYJMTTTM-YFKPBYRVSA-N`). This single identifier provides an unambiguous, machine-readable way to differentiate the target compound from any related analog, thereby eliminating ambiguity in procurement, inventory management, and electronic laboratory notebooks.

Chemoinformatics Procurement specification Identity verification

Validated Application Scenarios for (R)-Tetrahydro-2H-pyran-3-OL (CAS 100937-76-6)


Stereodefined Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The primary and most validated application for (R)-Tetrahydro-2H-pyran-3-OL is as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries . Its value proposition is directly tied to its single, defined (R)-stereochemistry, which enables chemists to construct molecules with precise three-dimensional orientation [1]. This is essential for creating single-enantiomer active pharmaceutical ingredients (APIs), where the stereochemistry is often directly linked to efficacy and safety profiles. The use of the pure (R)-enantiomer avoids the low yields and purification challenges associated with using the racemate and subsequently separating diastereomers.

Precursor for Chiral Auxiliaries and Ligands in Organometallic Chemistry

Research demonstrates that tetrahydropyran-3-ols with defined stereochemistry are critical precursors for synthesizing chiral auxiliaries and ligands . Specifically, enantiomerically pure (R)-configured tetrahydropyran-3-ol derivatives have been identified as essential precursors for chiral auxiliaries used in asymmetric addition reactions of organometallics [1]. In these applications, the stereochemical purity of the building block is directly transferred to the catalyst or ligand, dictating the enantioselectivity of subsequent key bond-forming steps. Substituting with the racemate would render the resulting auxiliary or ligand ineffective for achieving high enantiomeric excess.

Core Scaffold in Medicinal Chemistry for Kinase and Galectin-3 Inhibitor Programs

While the parent (R)-Tetrahydro-2H-pyran-3-OL itself is a building block, its tetrahydropyran core is a privileged scaffold in medicinal chemistry, particularly for developing potent galectin-3 inhibitors . Optimization of structure-activity relationships (SAR) around novel tetrahydropyran-based scaffolds has led to the discovery of inhibitors with potent in vivo activity against targets implicated in cancer and fibrosis [1]. The use of enantiomerically pure building blocks like (R)-Tetrahydro-2H-pyran-3-OL is fundamental to these SAR studies, as it allows for the systematic and unambiguous introduction of stereochemical diversity into the drug candidate pool.

Quality Control and Analytical Method Development Standard

The distinct physical properties of the pure (R)-enantiomer, such as its specific boiling point (90 °C at 20 Torr) and unique InChIKey (`BHDLTOUYJMTTTM-RXMQYKEDSA-N`) [1], make it a reliable standard for analytical method development. It can be used to calibrate chiral chromatographic methods (e.g., HPLC or SFC) to monitor the enantiomeric purity of synthetic intermediates or to develop methods for quantifying the (R)-enantiomer in complex reaction mixtures. Its unambiguous digital identity ensures proper documentation and traceability in regulated environments.

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